2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the oxazolidinone ring, which can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the oxazolidinone-piperidine intermediate with isonicotinonitrile using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring, for example, is known to inhibit protein synthesis by binding to the bacterial ribosome, which could make this compound a potential antibiotic. The piperidine and isonicotinonitrile moieties may also contribute to its biological activity by interacting with other cellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
- 4-(Aminomethyl)piperidine
- 1-(3-Aminopropyl)imidazole
Uniqueness
2-((1-(2-(2-Oxooxazolidin-3-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c17-9-12-3-4-18-14(8-12)24-13-2-1-5-19(10-13)15(21)11-20-6-7-23-16(20)22/h3-4,8,13H,1-2,5-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAQECFUOFZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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